2-Benzyl-5-bromo-1,3,4-thiadiazole
Overview
Description
2-Benzyl-5-bromo-1,3,4-thiadiazole is a chemical compound with the molecular weight of 255.14 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including this compound, often involves cyclization and condensation reactions . The structural modifications on different thiadiazole derivatives are crucial for tailoring derivative properties and functionalities .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H7BrN2S/c10-9-12-11-8 (13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- The compound has been utilized in the synthesis of zinc phthalocyanine, which shows potential as a Type II photosensitizer in photodynamic therapy for cancer treatment. This application is due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activities
- Derivatives of 1,3,4-thiadiazole, including those with a benzyl group at position 2, have shown increased antiproliferative activity against cancer cells. Specifically, a compound with a benzyl and formyl group exhibited cytotoxicity by activating the extrinsic pathway of apoptosis, without affecting cell cycle progression (Kumar et al., 2014).
Acetylcholinesterase Inhibition
- Novel 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized and tested for acetylcholinesterase-inhibition activity. One derivative showed moderate inhibition, suggesting potential in treating diseases related to acetylcholine deficiency, such as Alzheimer's (Shi et al., 2017).
Antimicrobial Properties
- Some 1,3,4-thiadiazole derivatives, including 2-benzyl-5-bromo derivatives, have displayed significant antimicrobial activity. This suggests potential use in developing new antibacterial and antifungal agents (Lamani et al., 2009).
Biological Activity Analysis
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, were tested for different biological properties. Some compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity, indicating potential for further study in chemotherapy drugs (Gür et al., 2020).
Structural Analysis in Semiconducting Polymers
- The benzo[d][1,2,3]thiadiazole isomer, closely related to 2-Benzyl-5-bromo-1,3,4-thiadiazole, has been utilized in the creation of organic semiconductors for various applications, such as transistors and solar cells. This highlights the utility of thiadiazole derivatives in materials science (Chen et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-5-bromo-1,3,4-thiadiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound acts as an AChE inhibitor . By binding to the active site of AChE, it prevents the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter. This can have various downstream effects, depending on the specific neurons and synapses involved .
Pharmacokinetics
Similar compounds have been reported to have limitations such as non-selectivity, poor bioavailability, and adverse side effects .
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Benzyl-5-bromo-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, enhancing cholinergic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as neuroprotection and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can modulate the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by specific transporters, facilitating its entry into target cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNROCBRTYLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269004 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-43-4 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-5-bromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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